7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
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Overview
Description
Preparation Methods
The synthesis of 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of the imidazolidinopyrimidine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety .
Chemical Reactions Analysis
7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions of the imidazolidinopyrimidine ring.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused heterocyclic systems.
Scientific Research Applications
7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar compounds to 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and is used in cancer research.
7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxy group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h3,10H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYOIPDVMIXNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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